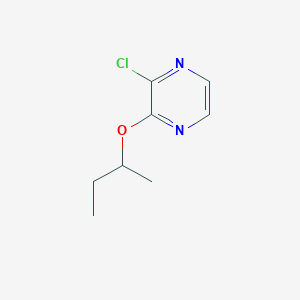

2-(Butan-2-yloxy)-3-chloropyrazine

Description

Significance of Pyrazine (B50134) Heterocycles in Contemporary Chemical Research

Pyrazine heterocycles are integral to numerous areas of chemical science. In medicinal chemistry, the pyrazine moiety is a well-established pharmacophore found in a range of therapeutic agents. ki.seexlibrisgroup.com Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component in the design of enzyme inhibitors and receptor ligands. unibas.chgoogle.com Beyond pharmaceuticals, substituted pyrazines are investigated for their applications in materials science, where their unique electronic properties are harnessed for the development of organic semiconductors, dyes, and ligands for coordination chemistry. ktu.edu The inherent stability of the pyrazine ring, coupled with its versatile reactivity, ensures its continued relevance in the development of novel chemical entities.

Overview of Alkoxy- and Chloro-Substituted Pyrazines in Chemical Synthesis

Among the myriad of substituted pyrazines, those bearing alkoxy and chloro functionalities are of particular synthetic interest. The presence of a chlorine atom on the pyrazine ring provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of a wide range of substituents. unsw.edu.au This versatility makes chloropyrazines key intermediates in the synthesis of more complex molecular architectures.

Alkoxy groups, on the other hand, modulate the electronic properties of the pyrazine ring through their electron-donating nature. They can also influence the solubility and conformational preferences of the molecule. The synthesis of alkoxy-substituted pyrazines is often achieved through the nucleophilic substitution of a corresponding chloropyrazine with an alcohol or alkoxide. nih.gov This straightforward reaction allows for the introduction of a diverse array of alkoxy groups, from simple methoxy and ethoxy moieties to more complex and sterically hindered structures.

A common precursor for the synthesis of such compounds is 2,3-dichloropyrazine. The differential reactivity of the two chlorine atoms can, in principle, be exploited to achieve selective monosubstitution, leading to the formation of 2-alkoxy-3-chloropyrazines. This class of compounds retains a reactive chlorine atom for further functionalization, making them valuable building blocks in multi-step synthetic sequences. The reaction of 2,3-dichloropyrazine with a secondary alcohol, such as butan-2-ol, would be a logical, albeit undocumented, approach to the synthesis of 2-(butan-2-yloxy)-3-chloropyrazine.

Current Research Trajectories for Novel Pyrazine Architectures

Current research in the field of pyrazine chemistry is focused on the design and synthesis of novel architectures with tailored properties. A significant driving force is the pursuit of new therapeutic agents with improved efficacy and selectivity. nih.govmasterorganicchemistry.com This involves the development of pyrazine derivatives that can target specific biological pathways implicated in disease.

Another prominent research trajectory is the exploration of pyrazine-based materials with advanced optical and electronic properties. mdpi.com This includes the synthesis of pyrazine-containing polymers and small molecules for applications in organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. The development of efficient and selective synthetic methodologies to access these complex pyrazine architectures remains a key focus of contemporary organic chemistry.

Despite the broad interest in substituted pyrazines, a thorough review of the scientific literature reveals a notable absence of information on the specific compound This compound . While its constituent parts, a chloropyrazine core and a secondary butoxy group, are well-represented in the broader chemical landscape, this particular combination appears to be an uncharacterized entity. Chemical databases provide a CAS number (1247532-74-6), a molecular formula (C8H11ClN2O), and a molecular weight (186.64 g/mol ) for this compound. However, there is a conspicuous lack of published research detailing its synthesis, spectroscopic characterization, or any investigation into its potential applications. This informational void suggests that this compound represents a novel and unexplored area within the vast field of pyrazine chemistry, awaiting formal synthesis and characterization by the scientific community.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-butan-2-yloxy-3-chloropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c1-3-6(2)12-8-7(9)10-4-5-11-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWHAELNHGGIIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=NC=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Butan 2 Yloxy 3 Chloropyrazine

Precursor Synthesis and Functionalization Strategies

The successful synthesis of 2-(Butan-2-yloxy)-3-chloropyrazine is contingent upon the efficient preparation of its precursor, 2,3-dichloropyrazine, and the subsequent regioselective introduction of the butan-2-yloxy group.

Synthesis of 2,3-Dichloropyrazine and Related Halopyrazine Substrates

2,3-Dichloropyrazine serves as the foundational electrophile in the synthesis of the target compound. While commercially available, its synthesis is a critical first step in many research and industrial applications. A common laboratory-scale synthesis involves the chlorination of a pyrazine (B50134) precursor. For instance, 2-hydroxypyrazine can be converted to 2-chloropyrazine using reagents like phosphorus oxychloride (POCl₃) nih.gov. Subsequent direct chlorination of 2-chloropyrazine can then yield a mixture of dichloropyrazine isomers, including the desired 2,3-dichloropyrazine nih.gov. The regioselectivity of this second chlorination step is influenced by the reaction conditions, such as the solvent and the presence of catalysts nih.gov.

Alternative strategies for synthesizing dichloropyrazines involve the use of different starting materials and chlorinating agents. For example, substituted pyrazinones can be converted to their corresponding dichloropyrazines. The choice of the synthetic route often depends on the availability of starting materials, desired scale, and safety considerations.

Introduction of the Butan-2-yloxy Moiety via Nucleophilic Aromatic Substitution (SNAr)

The core transformation in the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. In this step, the butan-2-yloxy group, acting as a nucleophile, displaces one of the chlorine atoms on the 2,3-dichloropyrazine ring.

The reaction is typically carried out by first deprotonating butan-2-ol with a suitable base to form the more nucleophilic butan-2-oxide. Common bases for this purpose include sodium hydride (NaH), potassium hydride (KH), or alkali metal alkoxides like sodium tert-butoxide. The resulting alkoxide then attacks the electron-deficient pyrazine ring.

The regioselectivity of this mono-substitution is a key consideration. In the case of 2,3-dichloropyrazine, the two chlorine atoms are in electronically distinct environments due to the presence of the two nitrogen atoms in the ring. The positions adjacent to the nitrogen atoms are highly activated towards nucleophilic attack. Computational studies and experimental evidence on substituted dichloropyrazines have shown that the site of nucleophilic attack can be directed by the electronic nature of existing substituents on the pyrazine ring. For an unsubstituted 2,3-dichloropyrazine, the initial substitution is generally regioselective, though a mixture of products can sometimes be obtained depending on the reaction conditions.

Stereochemical Considerations in Butan-2-ol Reactivity and Product Formation

Butan-2-ol is a chiral molecule, existing as two enantiomers: (R)-butan-2-ol and (S)-butan-2-ol. The use of a specific enantiomer of butan-2-ol as the nucleophile will result in a chiral product, this compound. The SNAr reaction proceeds through a Meisenheimer complex intermediate. The attack of the nucleophile occurs perpendicular to the plane of the aromatic ring. Since the carbon atom of the C-O bond being formed is not the stereocenter of butan-2-ol, the configuration of the chiral center in the butan-2-yloxy moiety is retained in the final product.

Therefore, if the synthesis starts with (S)-butan-2-ol, the product will be (S)-2-(butan-2-yloxy)-3-chloropyrazine. Similarly, starting with (R)-butan-2-ol will yield (R)-2-(butan-2-yloxy)-3-chloropyrazine. If a racemic mixture of butan-2-ol is used, a racemic mixture of the final product will be obtained. This stereochemical retention is a crucial aspect for applications where a specific enantiomer of the target molecule is required.

Optimized Reaction Conditions and Process Parameters

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent and the use of catalysts.

Solvent Effects on SNAr Reactions Involving Pyrazines

The choice of solvent can significantly influence the rate and outcome of SNAr reactions. Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the alkoxide salt, thereby increasing the nucleophilicity of the alkoxide anion. They are also effective at stabilizing the charged Meisenheimer intermediate.

Commonly used polar aprotic solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile. The selection of the optimal solvent often involves a screening process to identify the solvent that provides the best balance of reaction rate, yield, and purity of the product. The following table summarizes the general effects of different solvent classes on SNAr reactions.

Solvent Effects on SNAr Reactions

| Solvent Class | Examples | General Effect on SNAr Reactions |

|---|---|---|

| Polar Aprotic | DMF, DMSO, Acetonitrile | Generally accelerate the reaction by solvating the cation and stabilizing the Meisenheimer complex, leading to higher yields and faster reaction times. |

| Polar Protic | Ethanol, Methanol, Water | Can slow down the reaction by solvating the nucleophile through hydrogen bonding, reducing its nucleophilicity. May also act as a competing nucleophile. |

| Nonpolar Aprotic | Toluene, Hexane | Generally lead to very slow reaction rates due to poor solubility of the alkoxide salt and poor stabilization of the charged intermediate. |

Catalytic Enhancements for Etherification of Chloropyrazines

Lewis Acid Catalysis: Lewis acids can coordinate to one of the nitrogen atoms of the pyrazine ring, further increasing its electrophilicity and making it more susceptible to nucleophilic attack. This activation can allow the reaction to proceed under milder conditions or with weaker nucleophiles. However, the Lewis acid must be compatible with the basic reaction conditions required for alkoxide formation.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a valuable technique when dealing with reactions between a water-soluble nucleophile (or its salt) and an organic-soluble substrate. A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the nucleophile from the aqueous or solid phase to the organic phase where the reaction occurs. In the synthesis of this compound, PTC could be employed if using an aqueous solution of a base to generate the butoxide in situ. This can offer advantages in terms of milder reaction conditions and easier work-up.

The following table outlines potential catalytic approaches for the etherification of chloropyrazines.

Potential Catalytic Enhancements for Etherification

| Catalytic Approach | Mechanism of Enhancement | Potential Advantages |

|---|---|---|

| Lewis Acid Catalysis | Coordination to the pyrazine nitrogen atoms increases the electrophilicity of the ring. | May allow the use of the free alcohol as a nucleophile and potentially milder reaction conditions. |

| Phase-Transfer Catalysis (PTC) | Facilitates the transfer of the alkoxide from a solid or aqueous phase to the organic phase. | Can enable the use of inorganic bases in aqueous solutions, simplifying the procedure and work-up. |

Temperature and Pressure Optimization for Maximizing Reaction Efficiency

The synthesis of this compound, a substituted pyrazine, is critically influenced by reaction temperature and pressure. These parameters are pivotal in controlling reaction kinetics, product yield, and purity. The nucleophilic aromatic substitution (SNAr) reaction between 2,3-dichloropyrazine and butan-2-ol is a primary route for its synthesis. In this reaction, precise control of temperature is essential to achieve the desired mono-substitution product over the di-substituted byproduct.

Elevated temperatures generally accelerate the reaction rate but can also lead to the formation of undesired isomers and decomposition products. Conversely, lower temperatures may slow the reaction to an impractical rate. Therefore, an optimal temperature range must be experimentally determined. Studies on analogous reactions suggest that temperatures in the range of 80-120°C are often effective for similar SNAr reactions involving chloropyrazines.

Pressure optimization is particularly relevant when dealing with volatile reactants or when trying to shift the reaction equilibrium, especially in gas-phase reactions or when a gaseous byproduct is formed. For the synthesis of this compound in a sealed vessel, elevated pressure can help to maintain volatile reactants in the liquid phase, thereby increasing their effective concentration and accelerating the reaction.

Below is a table summarizing hypothetical experimental data for the optimization of the synthesis of this compound, illustrating the interplay between temperature, pressure, and reaction outcomes.

| Experiment ID | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | 80 | 1 | 24 | 65 | 98 |

| 2 | 100 | 1 | 12 | 78 | 95 |

| 3 | 120 | 1 | 8 | 85 | 90 |

| 4 | 100 | 5 | 10 | 82 | 96 |

| 5 | 120 | 5 | 6 | 90 | 92 |

Alternative Synthetic Pathways

Strategies Involving Pyrazine Ring Formation from Acyclic Precursors

The construction of the pyrazine ring from acyclic precursors is a fundamental strategy in heterocyclic chemistry. nih.govslideshare.net This "bottom-up" approach allows for the introduction of desired substituents at an early stage of the synthesis. For this compound, this would involve the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine, where one of the precursors already contains the butan-2-oxy group.

A common method involves the reaction of an α-amino ketone or an α-amino aldehyde with another α-amino ketone or aldehyde. mdpi.com The self-condensation of two molecules of an appropriate α-amino carbonyl compound can lead to a symmetrically substituted pyrazine. nih.govacs.org To achieve an unsymmetrically substituted pyrazine like the target compound, a crossed condensation between two different α-amino carbonyl precursors would be necessary.

Another approach is the condensation of a 1,2-diketone with a 1,2-diaminoalkane, followed by oxidation. slideshare.net For the synthesis of the target molecule, one could envision a pathway starting from a suitably substituted acyclic precursor that, upon cyclization, would yield the desired pyrazine core with the chloro and butan-2-yloxy groups in the correct positions.

Late-Stage Functionalization Approaches to Substituted Pyrazines

Late-stage functionalization (LSF) has emerged as a powerful tool in medicinal chemistry and materials science, allowing for the modification of complex molecules at a late step in the synthetic sequence. scispace.comnih.gov This approach is particularly valuable for creating analogues of a lead compound for structure-activity relationship studies. scispace.com

For this compound, LSF could be employed to introduce the butan-2-yloxy group onto a pre-existing 2-chloropyrazine core. This can be achieved through various modern cross-coupling reactions. For instance, a palladium- or copper-catalyzed C-O cross-coupling reaction between 2,3-dichloropyrazine and butan-2-ol could be envisioned. The inherent electron deficiency of the pyrazine ring makes it susceptible to nucleophilic attack, but modern catalytic systems can enable such transformations under milder conditions than traditional SNAr reactions. acs.org

Furthermore, directed ortho-metalation strategies can be used to functionalize the pyrazine ring. acs.org While the electron-deficient nature of pyrazines can make direct electrophilic halogenation challenging, metalation followed by quenching with an electrophilic chlorine source could be a viable route to introduce the chloro group at a late stage. acs.orgacs.org This approach offers a high degree of regioselectivity, which is crucial for the synthesis of specifically substituted pyrazines. acs.org

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment can be achieved.

Proton (¹H) NMR Spectroscopic Techniques for Structural Assignment

The ¹H NMR spectrum of 2-(Butan-2-yloxy)-3-chloropyrazine is predicted to show distinct signals corresponding to the different proton environments in the molecule. The pyrazine (B50134) ring protons are expected to appear in the aromatic region, while the butoxy group protons will be in the aliphatic region.

The two protons on the pyrazine ring are in different chemical environments and are expected to appear as doublets due to coupling to each other. The protons of the sec-butoxy group will exhibit more complex splitting patterns. The methine (CH) proton adjacent to the oxygen atom is expected to be a sextet or multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons. The methylene (CH₂) protons are diastereotopic and may appear as a complex multiplet. The two methyl (CH₃) groups will appear as a doublet and a triplet.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | Doublet | 1H | Pyrazine-H |

| ~ 7.6 - 7.8 | Doublet | 1H | Pyrazine-H |

| ~ 5.2 - 5.4 | Sextet / Multiplet | 1H | O-CH(CH₃)CH₂CH₃ |

| ~ 1.7 - 1.9 | Multiplet | 2H | O-CH(CH₃)CH₂CH₃ |

| ~ 1.3 - 1.4 | Doublet | 3H | O-CH(CH₃)CH₂CH₃ |

| ~ 0.9 - 1.0 | Triplet | 3H | O-CH(CH₃)CH₂CH₃ |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopic Analysis for Carbon Framework Determination

The ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule, confirming the molecular formula. The chemical shifts of the carbon atoms are influenced by their local electronic environment. The carbons of the pyrazine ring will be in the downfield region, with the carbon bearing the chlorine atom being significantly affected. The carbons of the butoxy group will appear in the upfield, aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 160 | C-O (Pyrazine) |

| ~ 145 - 150 | C-Cl (Pyrazine) |

| ~ 135 - 140 | CH (Pyrazine) |

| ~ 130 - 135 | CH (Pyrazine) |

| ~ 75 - 80 | O-CH(CH₃)CH₂CH₃ |

| ~ 28 - 32 | O-CH(CH₃)CH₂CH₃ |

| ~ 18 - 22 | O-CH(CH₃)CH₂CH₃ |

| ~ 9 - 12 | O-CH(CH₃)CH₂CH₃ |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. docbrown.info Actual experimental values may vary.

Two-Dimensional NMR Spectroscopic Approaches (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. docbrown.info Key correlations would be expected between the two pyrazine protons. Within the sec-butoxy group, correlations would be seen between the O-CH proton and both the adjacent CH₂ and CH₃ protons, and between the CH₂ protons and the terminal CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. docbrown.info It would allow for the direct assignment of each proton signal to its attached carbon atom (e.g., linking the pyrazine proton signals to the pyrazine carbon signals).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. docbrown.info This is critical for connecting the different fragments of the molecule. For instance, a key correlation would be expected from the O-CH proton of the butoxy group to the C-O carbon of the pyrazine ring, confirming the ether linkage. Correlations from the pyrazine protons to adjacent pyrazine carbons would confirm their positions on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A key NOESY correlation would be expected between the O-CH proton of the butoxy group and the adjacent pyrazine proton, which would help to confirm the orientation of the side chain relative to the ring.

Mass Spectrometric Techniques for Molecular Characterization

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can further confirm the structure.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion. For this compound (C₈H₁₁ClN₂O), the theoretical exact mass can be calculated. This experimental value would be compared to the theoretical mass to confirm the elemental composition. The presence of a chlorine atom would be evident from the characteristic M+2 isotopic pattern.

Table 3: Predicted HRMS Data for this compound

| Ion | Theoretical m/z |

| [C₈H₁₁³⁵ClN₂O+H]⁺ | 187.0633 |

| [C₈H₁₁³⁷ClN₂O+H]⁺ | 189.0603 |

Note: These are the calculated exact masses for the protonated molecular ions.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion) to generate product ions. The fragmentation pattern provides valuable structural information.

A plausible fragmentation pathway for the protonated molecule [M+H]⁺ would likely involve the following steps:

Loss of the butene: A common fragmentation for ethers is the loss of the alkyl group as an alkene. In this case, the loss of butene (C₄H₈) from the sec-butoxy group would result in a fragment corresponding to 2-hydroxy-3-chloropyrazine.

Loss of the sec-butyl radical: Cleavage of the C-O bond could lead to the loss of the sec-butyl radical (•C₄H₉), resulting in a charged pyrazinone fragment.

Cleavage of the pyrazine ring: Further fragmentation could involve the characteristic cleavage of the pyrazine ring system.

Table 4: Predicted Key MS/MS Fragments for this compound

| Predicted Fragment m/z | Proposed Fragment Identity |

| 131.0112 | [M+H - C₄H₈]⁺ |

| 130.0031 | [M - •C₄H₉]⁺ |

Note: The m/z values are predicted based on likely fragmentation pathways.

Vibrational Spectroscopic Studies

Infrared (IR) Spectroscopic Signatures of Pyrazine Derivatives

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. For a compound like this compound, the IR spectrum is expected to exhibit a series of characteristic absorption bands.

The pyrazine ring itself has a set of characteristic vibrations. The C-H stretching vibrations of the aromatic ring typically appear in the region of 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazine ring are expected to produce a group of bands in the 1400-1600 cm⁻¹ region. The butoxy group would be identifiable by the C-H stretching vibrations of the alkyl chain, which are anticipated in the 2850-3000 cm⁻¹ range. libretexts.org Furthermore, the C-O stretching vibration of the ether linkage is a key indicator and is typically observed in the 1000-1300 cm⁻¹ region. The presence of the chlorine atom attached to the pyrazine ring will also influence the spectrum, with the C-Cl stretching vibration expected at lower frequencies, generally in the 600-800 cm⁻¹ range.

Two-dimensional infrared (2D-IR) spectroscopy is an advanced technique that can provide more detailed structural information by revealing the coupling and interactions between different vibrational modes. nih.govnih.gov This method could be particularly useful in elucidating the conformational dynamics of the butoxy group relative to the pyrazine ring.

Table 1: Predicted Infrared (IR) Spectroscopic Signatures for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Pyrazine Ring C-H | Stretching | 3000-3100 |

| Alkyl C-H | Stretching | 2850-3000 |

| Pyrazine Ring C=N, C=C | Stretching | 1400-1600 |

| Ether C-O | Stretching | 1000-1300 |

| C-Cl | Stretching | 600-800 |

Raman Spectroscopic Investigation of Molecular Vibrations

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy. horiba.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the pyrazine ring. The symmetric breathing vibrations of the pyrazine ring are often strong and characteristic in the Raman spectrum.

For this compound, the Raman spectrum would be expected to show strong bands corresponding to the pyrazine ring vibrations. The C-Cl bond, due to its polarizability, should also give rise to a distinct Raman signal. Raman spectroscopy can be a powerful tool for studying the conformational isomers of the butoxy group and for monitoring changes in the molecular structure under different conditions. zendy.io Confocal Raman spectroscopy can provide high-resolution spatial information, allowing for the analysis of microscopic samples or different domains within a larger sample. youtube.com

X-ray Crystallography for Solid-State Structure Determination (if applicable)

Single-Crystal X-ray Diffraction Analysis

To perform single-crystal X-ray diffraction, a suitable single crystal of the compound is required. The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the study of intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. These interactions play a crucial role in determining the physical properties of the solid, including its melting point, solubility, and stability.

Table 2: Common Intermolecular Interactions in Pyrazine Derivatives

| Interaction Type | Description | Potential in this compound |

|---|---|---|

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and a highly electronegative atom. | Possible if co-crystallized with a hydrogen bond donor. |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Expected between the pyrazine rings of adjacent molecules. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Present between all molecules, particularly involving the butoxy and chloro substituents. |

Reactivity and Mechanistic Investigations of 2 Butan 2 Yloxy 3 Chloropyrazine

Nucleophilic Substitution Reactions at the Pyrazine (B50134) Core

The pyrazine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. Halogenated pyrazines are particularly reactive, often more so than their corresponding pyridine (B92270) analogues. thieme-connect.de The presence of both a chloro and a butan-2-yloxy group on the pyrazine ring of the title compound offers two potential sites for nucleophilic attack.

Substitutions Involving the Chloro Group

The chloro group at the 3-position of 2-(butan-2-yloxy)-3-chloropyrazine is the primary site for nucleophilic attack. The butan-2-yloxy group at the 2-position is an electron-donating group, which tends to direct nucleophilic attack to the adjacent 3-position. This directing effect is a key factor in the regioselectivity of SNAr reactions on this substrate.

Displacement of the chloro group can be achieved with a variety of nucleophiles, including amines, alkoxides, and thiolates. For instance, the reaction with amines would lead to the formation of 2-amino-3-(butan-2-yloxy)pyrazine derivatives. A patented process for the preparation of 2-amino-3-methoxypyrazine involves the methoxylation of 2-amino-3,5-dibromopyrazine, which occurs exclusively at the 3-position, highlighting the directing influence of the amino group, which is electronically similar to an alkoxy group. google.com

Table 1: Representative Nucleophilic Substitution Reactions of Chloropyrazines

| Nucleophile | Product Type | Reference |

|---|---|---|

| Sodium Methoxide | 2-Alkoxypyrazine | rsc.org |

| Sodium Benzyl Oxide | 2-(Benzyloxy)pyrazine | rsc.org |

Substitutions Involving the Butan-2-yloxy Group

While the chloro group is the more facile leaving group, under certain conditions, nucleophilic displacement of the butan-2-yloxy group could be envisioned. Alkoxy groups are generally poorer leaving groups than halides in SNAr reactions. Forcing conditions, such as high temperatures and strong nucleophiles, would likely be required to effect this transformation. However, there is limited specific literature detailing the displacement of a butan-2-yloxy or similar secondary alkoxy group from a pyrazine ring, suggesting that substitution of the chloro group is the overwhelmingly favored pathway.

Regioselectivity and Stereoselectivity in SNAr Processes

The regioselectivity of nucleophilic attack on this compound is primarily governed by the electronic properties of the substituents. The electron-donating butan-2-yloxy group at the C-2 position increases the electron density at this position and, to a lesser extent, at C-4 and C-6. This makes the C-3 position, bearing the chloro group, the most electrophilic carbon on the ring and thus the preferential site for nucleophilic attack.

An important and underexplored aspect of the reactivity of this molecule is the potential for stereoselectivity in SNAr reactions. The butan-2-yloxy group is chiral, which could, in principle, influence the approach of a nucleophile and potentially lead to diastereomeric products if the nucleophile is also chiral or if a chiral center is formed during the reaction. However, the existing literature on pyrazine chemistry does not provide specific examples of such stereoselective transformations for this particular substitution pattern. The study of stereoselective synthesis remains an active area of research, and the principles of asymmetric synthesis could potentially be applied to reactions involving this chiral pyrazine derivative. mdpi.com

Electrophilic Aromatic Substitution Reactivity of Pyrazines

The pyrazine ring is significantly deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the two nitrogen atoms. slideshare.net Direct nitration, halogenation, sulfonation, or Friedel-Crafts reactions on the pyrazine ring are generally not feasible without the presence of strongly activating groups.

For this compound, the butan-2-yloxy group is an activating group, while the chloro group is a deactivating group. These opposing effects further complicate the potential for electrophilic attack. The butan-2-yloxy group would direct electrophiles to the ortho and para positions (C-3 and C-5), while the chloro group also directs to the ortho and para positions (C-2 and C-5). The combined effect would likely favor substitution at the C-5 position, should the reaction proceed.

A common strategy to enhance the reactivity of pyridine and related heterocycles towards EAS is the formation of the corresponding N-oxide. electronicsandbooks.com Pyrazine N-oxides are more susceptible to electrophilic attack. It is plausible that this compound could be converted to its N-oxide, which might then undergo electrophilic substitution. In such a case, the azidation of substituted pyrazine N-oxides has been shown to occur at the carbon alpha to the N-oxide function. gacariyalur.ac.in

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Chloropyrazines are viable substrates for these transformations.

Suzuki-Miyaura Coupling Reactions for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling reaction, which couples an organoboron species with a halide or pseudohalide, is a powerful method for creating C-C bonds. libretexts.org This reaction is applicable to chloropyrazines, allowing for the introduction of aryl, heteroaryl, or vinyl groups onto the pyrazine core.

For this compound, a Suzuki-Miyaura coupling would be expected to occur at the C-3 position, replacing the chloro group with the organic moiety from the boronic acid or ester. This would provide access to a range of 2-(butan-2-yloxy)-3-arylpyrazines. The general mechanism involves the oxidative addition of the chloropyrazine to a palladium(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

While the general applicability of the Suzuki-Miyaura reaction to chloropyrazines is established, specific conditions for substrates bearing a 2-alkoxy group would need to be optimized. The choice of palladium catalyst, ligand, base, and solvent are all crucial for achieving high yields and preventing side reactions.

Table 2: Components of a Typical Suzuki-Miyaura Reaction

| Component | Function | Examples | Reference |

|---|---|---|---|

| Electrophile | Substrate with leaving group | This compound | libretexts.org |

| Nucleophile | Organoboron reagent | Arylboronic acids, boronic esters | libretexts.org |

| Palladium Catalyst | Facilitates the reaction | Pd(PPh3)4, PdCl2(dppf) | yonedalabs.com |

| Base | Activates the boronic acid | K2CO3, Cs2CO3, K3PO4 | yonedalabs.com |

Heck and Sonogashira Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the chloro-substituted pyrazine ring in this compound is a suitable electrophile for such transformations.

Heck Coupling: The Heck reaction would involve the coupling of this compound with an alkene, such as styrene or an acrylate, in the presence of a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and a base (e.g., Et₃N, K₂CO₃). The reaction would be expected to proceed via a standard catalytic cycle of oxidative addition, migratory insertion, and β-hydride elimination to yield the corresponding 3-alkenyl-2-(butan-2-yloxy)pyrazine. The efficiency and regioselectivity of the reaction would be influenced by the choice of catalyst, ligand, base, and solvent.

Sonogashira Coupling: The Sonogashira coupling would enable the introduction of an alkyne moiety at the 3-position of the pyrazine ring. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base. Coupling of this compound with a terminal alkyne, like phenylacetylene, would yield a 3-alkynyl-2-(butan-2-yloxy)pyrazine. The reaction conditions would need to be optimized to achieve high yields and prevent side reactions such as the homocoupling of the alkyne.

A representative, hypothetical dataset for the optimization of these reactions is presented below.

Table 1: Hypothetical Data for Heck and Sonogashira Coupling Reactions of this compound

| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Heck | |||||||

| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | Data not available |

| 2 | Methyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | Data not available |

| Sonogashira | |||||||

| 3 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | Data not available |

| 4 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | Toluene | 90 | Data not available |

Note: The data in this table is illustrative and not based on published experimental results for the specified compound.

Buchwald-Hartwig Amination Reactions for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a key method for the formation of C-N bonds and would be applicable to this compound for the synthesis of various 3-amino-2-(butan-2-yloxy)pyrazine derivatives. This palladium-catalyzed reaction involves the coupling of the chloropyrazine with a primary or secondary amine in the presence of a suitable palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand (e.g., BINAP, Xantphos). A strong base, such as sodium tert-butoxide (NaOtBu), is typically required to facilitate the catalytic cycle.

The reaction scope would likely be broad, allowing for the introduction of a variety of aryl and alkyl amines. The choice of ligand is often critical for achieving high yields and accommodating sterically hindered or electronically diverse amines.

Table 2: Hypothetical Data for Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | Data not available |

| 2 | Morpholine | Pd(OAc)₂ (2) | Xantphos (3) | Cs₂CO₃ | Dioxane | 110 | Data not available |

| 3 | n-Butylamine | Pd₂(dba)₃ (1) | RuPhos (2) | LHMDS | THF | 80 | Data not available |

Note: The data in this table is illustrative and not based on published experimental results for the specified compound.

Oxidation and Reduction Pathways of the Pyrazine Ring and Substituents

The pyrazine ring is an electron-deficient heterocycle, which influences its reactivity towards oxidation and reduction.

Oxidation: The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA). The formation of a mono-N-oxide at either N1 or N4 would be possible, and the regioselectivity would depend on the electronic effects of the substituents. The butoxy group is electron-donating, which may direct oxidation to the N4 position. The chlorine atom is electron-withdrawing, potentially favoring oxidation at the N1 position. Further oxidation could lead to the di-N-oxide. The sec-butoxy group itself could be susceptible to oxidation under harsh conditions, leading to cleavage or modification.

Reduction: The pyrazine ring can be reduced under various conditions. Catalytic hydrogenation (e.g., H₂, Pd/C) could lead to the saturation of the pyrazine ring to form a piperazine derivative. The chloro substituent could also be susceptible to hydrogenolysis. Milder reducing agents, such as sodium borohydride in the presence of a proton source, might selectively reduce the C=N bonds. The specific outcome of the reduction would be highly dependent on the choice of reducing agent and reaction conditions.

Mechanistic Studies Through Kinetic Isotope Effects and Computational Modeling

To gain a deeper understanding of the reaction mechanisms for the transformations of this compound, kinetic isotope effect (KIE) studies and computational modeling would be invaluable.

Kinetic Isotope Effects: KIE studies involve the use of isotopically labeled substrates to probe the rate-determining step of a reaction. For instance, in a Buchwald-Hartwig amination, replacing a hydrogen atom on the nitrogen of the amine with deuterium (N-H vs. N-D) could reveal whether the N-H bond cleavage is involved in the rate-determining step. A primary KIE (kH/kD > 1) would suggest that this bond is broken in the slowest step of the reaction. Similarly, isotopic labeling of the pyrazine ring (e.g., with ¹³C or ¹⁵N) could provide insights into the oxidative addition and reductive elimination steps.

Computational Modeling: Density Functional Theory (DFT) calculations and other computational methods can be used to model the reaction pathways. These studies can provide detailed information about the structures of intermediates and transition states, as well as their relative energies. By calculating the activation energies for different proposed mechanisms, it is possible to determine the most likely reaction pathway. For example, computational modeling could be used to investigate the oxidative addition of the C-Cl bond to the palladium catalyst in coupling reactions or to predict the regioselectivity of N-oxidation. These theoretical studies, when combined with experimental data, provide a powerful approach to elucidating complex reaction mechanisms.

Derivatization and Synthetic Transformations

Synthesis of Pyrazine (B50134) Ether Derivatives with Modified Alkoxy Chains

Modification of the butan-2-yloxy group in 2-(butan-2-yloxy)-3-chloropyrazine can be achieved through several synthetic routes. One common approach is the cleavage of the ether bond followed by the introduction of a new alkoxy group. This O-dealkylation and subsequent re-alkylation allows for the synthesis of a diverse range of pyrazine ether derivatives.

Another strategy involves transetherification, where the butan-2-yloxy group is directly exchanged for another alkoxy group. This reaction is often catalyzed by an acid or a metal catalyst. For instance, in a related system, 2-alkoxythiophene derivatives have been synthesized from 2-methoxythiophene (B42098) and a corresponding alcohol using p-toluenesulfonic acid as a catalyst. google.com A similar approach could be applied to this compound to introduce different alkoxy chains.

The reactivity of the butan-2-yloxy group itself can also be exploited. The presence of this branched alkyl substituent can influence the steric hindrance and stability of the molecule, which in turn affects its reactivity in chemical reactions. fiveable.me

Table 1: Examples of Potential Reactions for Modifying Alkoxy Chains

| Reaction Type | Reagents and Conditions | Potential Product |

| O-Dealkylation | Strong acid (e.g., HBr, HI) or Lewis acid (e.g., BBr₃) | 3-Chloro-2(1H)-pyrazinone |

| Re-alkylation | Base (e.g., NaH), Alkyl halide (R-X) | 2-Alkoxy-3-chloropyrazine |

| Transetherification | Alcohol (R-OH), Acid catalyst (e.g., p-TsOH) | 2-Alkoxy-3-chloropyrazine |

Introduction of Diverse Functional Groups at the Chloro Position

The chlorine atom at the 3-position of the pyrazine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyrazine nitrogens. wikipedia.orglibretexts.orglumenlearning.com This allows for the introduction of a wide array of functional groups by reacting this compound with various nucleophiles. youtube.commasterorganicchemistry.com

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates, leading to the formation of amino, alkoxy, and alkylthio derivatives, respectively. The reaction with sodium amide in liquid ammonia, a classic Chichibabin reaction, can introduce an amino group. youtube.com

Furthermore, palladium-catalyzed cross-coupling reactions provide a powerful tool for forming carbon-carbon and carbon-heteroatom bonds at the chloro position. Reactions such as the Suzuki-Miyaura coupling with arylboronic acids, the Buchwald-Hartwig amination with amines, and the Sonogashira coupling with terminal alkynes can be employed to introduce aryl, amino, and alkynyl groups, respectively. researchgate.netnih.govresearchgate.net Cobalt-catalyzed cross-coupling reactions with arylzinc halides have also been reported for the synthesis of 2-aryldiazines. nih.gov

Table 2: Representative Cross-Coupling Reactions for Functionalization

| Reaction Name | Catalyst/Reagents | Nucleophile/Electrophile | Functional Group Introduced |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, base | Arylboronic acid | Aryl |

| Buchwald-Hartwig Amination | Pd catalyst, ligand, base | Amine | Amino |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, base | Terminal alkyne | Alkynyl |

| Stille Coupling | Pd catalyst | Organostannane | Alkyl/Aryl |

| Heck Coupling | Pd catalyst, base | Alkene | Alkenyl |

Formation of Polycyclic or Fused Ring Systems from this compound

The structure of this compound serves as a scaffold for the construction of more complex polycyclic and fused heterocyclic systems. This can be achieved through intramolecular cyclization reactions, where substituents introduced at the 2- and 3-positions react to form a new ring. nih.govmdpi.com

For example, a common strategy involves introducing a nucleophilic group at the butoxy-position (after cleavage) and an electrophilic group at the chloro-position, or vice-versa. Subsequent intramolecular reaction, such as a Dieckmann condensation or a Friedel-Crafts type cyclization, can lead to the formation of a fused ring. youtube.comjst.go.jp The synthesis of pyrazolo[3,4-c]-2,7-naphthyridines from a substituted 2-chloro-3-cyanopyridine (B134404) derivative highlights the potential for forming fused pyrazole (B372694) rings. researchgate.net

Another approach is through cycloaddition reactions. While less common for this specific substrate, the pyrazine ring can, under certain conditions, participate in cycloaddition reactions to form bicyclic systems. The synthesis of pyrazines and quinoxalines via dehydrogenative coupling routes catalyzed by manganese pincer complexes showcases modern methods for constructing related heterocyclic systems. acs.org

Stereoselective Transformations of the Butan-2-yloxy Moiety

The butan-2-yloxy group in the title compound contains a stereocenter, making the molecule chiral. wikipedia.org This chirality can be exploited in stereoselective transformations. The chiral sec-butoxy group can act as a chiral auxiliary, directing the stereochemical outcome of reactions at other parts of the molecule. rsc.org

Reactions involving the chiral butan-2-yloxy group can be designed to proceed with high diastereoselectivity. nih.gov For instance, transformations on a side chain attached to the pyrazine ring could be influenced by the stereochemistry of the sec-butoxy group, leading to the preferential formation of one diastereomer over another.

Furthermore, it is possible to perform reactions that directly modify the stereocenter of the butan-2-yloxy group itself, although this is less common. Such transformations would require specific reagents and conditions to achieve high enantioselectivity. The development of catalytic enantioselective methods for the synthesis of chiral benzo-fused N-heterocycles demonstrates the potential for achieving high levels of stereocontrol in related systems. chinesechemsoc.orgnih.govethz.ch

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) Calculations for Ground State Properties

No published studies utilizing Density Functional Theory (DFT) to calculate the ground state properties of 2-(Butan-2-yloxy)-3-chloropyrazine are available. Such calculations would typically provide insights into the optimized molecular geometry, bond lengths, bond angles, and dihedral angles.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

There are no accessible research articles that employ high-accuracy ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, to determine the electronic structure of this compound.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Detailed Molecular Electrostatic Potential (MEP) maps and charge distribution analyses for this compound have not been reported in the scientific literature. An MEP analysis would typically identify the electrophilic and nucleophilic sites on the molecule.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

An analysis of the Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), for this compound is not available in published research. This type of analysis is crucial for predicting the compound's reactivity and its behavior in chemical reactions.

Reaction Mechanism Elucidation via Transition State Theory and Reaction Coordinate Analysis

There are no computational studies that elucidate reaction mechanisms involving this compound through the application of Transition State Theory or reaction coordinate analysis.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No molecular dynamics simulation studies have been published for this compound. These simulations would provide valuable information regarding its conformational flexibility and the nature of its intermolecular interactions in different environments.

Applications in Advanced Chemical Synthesis and Materials Science

Utility as a Building Block in Complex Molecule Synthesis

The inherent reactivity of the 2-(butan-2-yloxy)-3-chloropyrazine scaffold makes it a highly attractive building block for the synthesis of more complex molecular architectures. The presence of a chlorine atom on the pyrazine (B50134) ring provides a reactive handle for a variety of cross-coupling reactions, while the butoxy group can influence solubility and steric interactions, offering a means to fine-tune the properties of the final products.

Precursor for Advanced Heterocyclic Scaffolds

The chloropyrazine moiety is a well-established precursor for the construction of fused heterocyclic systems. Through intramolecular cyclization reactions or by serving as a substrate for cascade reactions, this compound can be envisioned as a starting point for the synthesis of novel polycyclic aromatic compounds. These advanced scaffolds are of significant interest in medicinal chemistry and materials science due to their unique electronic and conformational properties. For instance, the chlorine atom can be displaced by a variety of nucleophiles, setting the stage for subsequent ring-forming reactions.

Table 1: Potential Transformations of this compound into Advanced Heterocyclic Scaffolds

| Starting Material | Reagents and Conditions | Resulting Scaffold | Potential Application Area |

| This compound | 1. 2-Aminothiophenol, Pd-catalyst 2. Base-mediated cyclization | Pyrazino[2,3-b] acs.orgacs.orgbenzothiazine derivative | Medicinal Chemistry, Organic Electronics |

| This compound | 1. 2-Aminophenol, Cu-catalyst 2. Oxidative cyclization | Pyrazino[2,3-b] acs.orgacs.orgbenzoxazine derivative | Dyes and Pigments, Materials Science |

| This compound | 1. Guanidine, Strong base 2. Ring closure | Pteridine derivative | Pharmaceutical Development |

Note: The transformations presented in this table are hypothetical and based on established reactivity patterns of similar chloropyrazine derivatives.

Synthon in Methodological Organic Synthesis Development

A synthon is a conceptual unit within a molecule that aids in the planning of a synthesis. The structure of this compound allows it to serve as a versatile synthon for the introduction of the substituted pyrazine moiety into a target molecule. Its utility is particularly evident in the development of new synthetic methodologies, where researchers seek to create novel carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Cl bond in Suzuki, Stille, Buchwald-Hartwig, and other cross-coupling reactions makes it an ideal substrate for exploring the scope and limitations of new catalytic systems.

Integration into Polymeric Materials and Frameworks for Targeted Properties

The incorporation of heterocyclic units into polymer backbones or as pendant groups can impart specific, desirable properties to the resulting materials, such as thermal stability, conductivity, and defined porous structures. The pyrazine ring, with its electron-deficient nature, can influence the electronic properties of a polymer, making this compound a candidate for the synthesis of functional polymers. For example, it could be copolymerized with other monomers to create materials with tailored optical or electronic characteristics. Furthermore, its derivatization could lead to the formation of porous organic frameworks (POFs) or metal-organic frameworks (MOFs) with potential applications in gas storage and separation.

Potential in Catalysis and Ligand Design for Organometallic Chemistry

Pyrazine and its derivatives are known to act as ligands in organometallic chemistry, capable of coordinating to metal centers through their nitrogen atoms. acs.org The electronic properties of the pyrazine ring can be tuned by substituents, which in turn influences the catalytic activity of the resulting metal complex. The specific substitution pattern of this compound could lead to the design of novel ligands for a range of catalytic transformations. The nitrogen atoms of the pyrazine ring can chelate to a metal, and the electronic-withdrawing effect of the chlorine atom, combined with the steric bulk of the butoxy group, could create a unique coordination environment, potentially leading to enhanced catalytic selectivity and efficiency.

Role in Agrochemical Research as a Synthetic Intermediate

Pyridine (B92270) and pyrazine derivatives are prevalent in the agrochemical industry, forming the core structure of many successful herbicides, fungicides, and insecticides. nih.gov The strobilurin class of fungicides, for example, often contains a substituted pyrimidine (B1678525) or pyridine ring system. google.com Given this precedent, this compound represents a valuable synthetic intermediate for the discovery of new agrochemicals. The chlorine atom can be readily displaced by a variety of nucleophiles, allowing for the rapid generation of a library of derivatives for biological screening. The butoxy group may also contribute to the compound's bioavailability and interaction with biological targets.

Environmental and Green Chemistry Perspectives in Synthesis Academic Focus

Principles of Sustainable Synthesis Applied to Pyrazine (B50134) Derivatization

The derivatization of pyrazines, a class of nitrogen-containing heterocyclic compounds, presents numerous opportunities for the application of green chemistry principles. Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. In contrast, a sustainable approach to the synthesis of compounds like 2-(Butan-2-yloxy)-3-chloropyrazine prioritizes waste prevention, the use of less hazardous chemical syntheses, and the design of energy-efficient processes.

A key strategy in the sustainable synthesis of pyrazine derivatives is the careful selection of starting materials and reaction pathways. For the synthesis of this compound, a plausible and common route involves the nucleophilic aromatic substitution (SNAr) of a dihalopyrazine, such as 2,3-dichloropyrazine, with butan-2-ol in the presence of a base.

Key Principles Applied:

Prevention: Designing synthetic routes to minimize waste generation is a cornerstone of green chemistry. This can be achieved by optimizing reaction conditions to maximize yield and selectivity, thereby reducing the formation of byproducts.

Less Hazardous Chemical Syntheses: The selection of reagents and solvents with lower toxicity and environmental impact is crucial. For instance, replacing strong, hazardous bases with milder, more environmentally benign alternatives is a key consideration.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts can increase reaction rates and selectivity, often under milder conditions, and can ideally be recycled and reused.

Energy Efficiency: Conducting reactions at ambient temperature and pressure, whenever possible, significantly reduces energy consumption. The application of alternative energy sources, such as ultrasound, can also contribute to more energy-efficient processes.

Atom Economy and Reaction Efficiency Considerations in Production Pathways

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comjocpr.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. jocpr.com

For the synthesis of this compound from 2,3-dichloropyrazine and butan-2-ol, the idealized reaction is as follows:

C₄H₂Cl₂N₂ (2,3-dichloropyrazine) + C₄H₁₀O (butan-2-ol) → C₈H₁₁ClN₂O (this compound) + HCl

C₄H₂Cl₂N₂ + C₄H₁₀O + NaOH → C₈H₁₁ClN₂O + NaCl + H₂O

Interactive Data Table: Theoretical Atom Economy Calculation

| Reactant | Molecular Weight ( g/mol ) | Product | Molecular Weight ( g/mol ) |

| 2,3-Dichloropyrazine | 148.97 | This compound | 186.64 |

| Butan-2-ol | 74.12 | ||

| Sodium Hydroxide | 40.00 | ||

| Total Reactant MW | 263.09 |

Calculation:

(Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100 = Atom Economy

(186.64 / 263.09) x 100 ≈ 70.94%

This calculation highlights that even in a seemingly straightforward substitution reaction, a significant portion of the reactant mass is converted into byproducts (in this case, sodium chloride and water). Maximizing atom economy is a critical goal in green synthesis. Addition reactions, for example, can theoretically achieve 100% atom economy as all reactant atoms are incorporated into the final product. savemyexams.com While substitution reactions inherently have lower atom economies, process optimization to minimize the use of excess reagents and auxiliary substances is paramount.

Beyond atom economy, other metrics such as reaction yield, E-factor (environmental factor, which measures the total waste produced), and process mass intensity (PMI) are essential for a comprehensive assessment of the greenness of a synthetic pathway.

Exploration of Green Solvents and Catalysts in its Synthesis

The choice of solvents and catalysts plays a pivotal role in the environmental impact of a chemical synthesis. Traditional organic solvents are often volatile, flammable, and toxic. The exploration of greener alternatives is a major focus of sustainable chemistry research.

Green Solvents:

For the nucleophilic aromatic substitution to produce this compound, several classes of green solvents could be considered:

Polyethylene Glycols (PEGs): PEGs, particularly lower molecular weight versions like PEG-400, have emerged as promising green solvents. They are non-toxic, non-volatile, and often allow for high reaction rates and easy product separation.

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure reduces air pollution, and their properties can be tuned by modifying the cation and anion.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent that can be an excellent replacement for traditional organic solvents in certain reactions.

Bio-based Solvents: Solvents derived from renewable resources, such as Cyrene™ (dihydrolevoglucosenone), are gaining traction as sustainable alternatives to petroleum-derived solvents.

Green Catalysts:

The use of efficient and recyclable catalysts is central to sustainable synthesis.

Phase-Transfer Catalysts (PTCs): PTCs, such as quaternary ammonium salts, can facilitate the reaction between reactants in immiscible phases (e.g., an aqueous base and an organic substrate). This can enable the use of milder bases and reduce the need for harsh, anhydrous conditions. The catalyst can often be recovered and reused.

Heterogeneous Catalysts: Solid-supported catalysts offer significant advantages in terms of separation and recyclability. For pyrazine derivatization, catalysts based on supported metals or metal oxides could potentially be developed to promote the desired substitution reaction under milder conditions.

Biocatalysts: Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions. While the direct application of an enzyme for the synthesis of this compound may be challenging, the exploration of biocatalytic routes for the synthesis of precursors is a viable green chemistry approach.

Ultrasound-Assisted Synthesis:

The use of ultrasound as an alternative energy source can significantly enhance reaction rates, leading to shorter reaction times and potentially lower energy consumption. nih.gov Sonication can promote mass transfer and generate localized high temperatures and pressures, accelerating the reaction without the need for bulk heating. This technique has been successfully applied to the synthesis of various heterocyclic compounds.

Interactive Data Table: Comparison of Potential Green Synthesis Strategies

| Strategy | Solvent | Catalyst | Energy Source | Potential Advantages |

| Conventional | Toluene, DMF | Strong Base (e.g., NaH) | Thermal Heating | Established methodology |

| Green Approach 1 | PEG-400 | Mild Base (e.g., K₂CO₃) | Thermal Heating | Reduced toxicity, non-volatile solvent |

| Green Approach 2 | Toluene/Water | Phase-Transfer Catalyst | Thermal Heating | Milder base, easier work-up |

| Green Approach 3 | Green Solvent | Heterogeneous Catalyst | Thermal/Microwave | Recyclable catalyst, potential for flow chemistry |

| Green Approach 4 | Appropriate Solvent | None | Ultrasound | Reduced reaction time, energy efficiency |

Future Research Directions and Unexplored Avenues

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The reactivity of the 2-(butan-2-yloxy)-3-chloropyrazine core is ripe for exploration beyond standard transformations. The interplay between the electron-donating alkoxy group and the electron-withdrawing chloro- and pyrazine (B50134) ring substituents creates a unique electronic environment that could be exploited for novel chemical reactions.

Future research should focus on unconventional cross-coupling reactions. While standard palladium-catalyzed couplings are known for chloropyrazines, investigating alternative catalytic systems, such as those based on nickel or copper, could reveal new reactivity and selectivity. For instance, the synthesis of 2-alkynyl-3-chloropyrazines has been achieved via Sonogashira coupling, demonstrating the reactivity of the chlorine atom. nih.gov Expanding this to other coupling partners, including organoboron, organozinc, and organosilicon reagents, could provide access to a diverse range of functionalized pyrazines.

Furthermore, the potential for C-H activation at other positions on the pyrazine ring, directed by the existing substituents, presents an exciting frontier. Investigating transition-metal catalyzed C-H functionalization could offer a more atom-economical route to complex pyrazine derivatives, avoiding the need for pre-functionalized starting materials. The development of photoredox or electrochemical methods for the transformation of the chloro-substituent or for ring functionalization could also lead to unprecedented reactivity patterns.

Development of Asymmetric Synthetic Routes to Chiral Pyrazine Derivatives

The presence of a chiral butan-2-yloxy group in the target molecule introduces stereochemistry, yet the development of synthetic routes to other chiral pyrazine derivatives remains a significant area for future work. The synthesis of enantiomerically pure or enriched pyrazine-containing molecules is of high interest for applications in medicinal chemistry and materials science.

A key research direction is the development of methods for the asymmetric synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines, which have shown medicinal potential. nih.gov While this has been achieved through intramolecular aza-Friedel-Crafts reactions of N-aminoethylpyrroles, exploring the use of chiral catalysts with substrates derived from this compound could provide a novel entry to these and other chiral fused-pyrazine systems.

Another avenue involves the stereoselective functionalization of the pyrazine core. This could be achieved by employing chiral ligands in transition-metal catalyzed reactions or by using chiral auxiliaries to direct the introduction of new stereocenters. For example, the development of asymmetric amination or alkylation reactions at the C-3 position, replacing the chlorine atom, would be a valuable synthetic tool.

| Starting Material | Reaction Type | Potential Chiral Product | Significance |

| This compound | Asymmetric Cross-Coupling | Chiral 3-Aryl/Alkyl-2-(butan-2-yloxy)pyrazines | Access to novel chiral ligands and biologically active molecules. |

| Derivative of this compound | Catalytic Asymmetric Cyclization | Chiral Fused Pyrazine Heterocycles | Development of new scaffolds for drug discovery. |

Advanced Materials Integration and Performance Studies Beyond Traditional Applications

The pyrazine ring is a known component in functional organic materials due to its electron-accepting properties and rigid structure. However, the specific integration of this compound into advanced materials is an area that is largely unexplored.

Future research should investigate the incorporation of this pyrazine derivative as a building block in the synthesis of novel organic semiconductors, liquid crystals, or porous organic frameworks. The presence of the alkoxy and chloro substituents allows for fine-tuning of the electronic and physical properties of the resulting materials. For instance, the chlorine atom can serve as a handle for further functionalization to modulate solubility, solid-state packing, and electronic communication between molecules.

Performance studies should extend beyond traditional applications. For example, the development of pyrazine-based materials for use in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or as sensors for specific analytes could be a fruitful area of investigation. The chiral nature of the butan-2-yloxy group could also be exploited to create chiroptical materials with unique light-matter interactions.

Interdisciplinary Research with Computational Sciences for Predictive Modeling

The synergy between experimental and computational chemistry offers a powerful approach to accelerate the discovery and development of new pyrazine-based molecules and materials. Interdisciplinary research combining synthetic chemistry with computational modeling can provide valuable insights into the properties and reactivity of this compound.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict the electronic structure, spectroscopic properties, and reactivity of this molecule. researchgate.net Such studies can help in understanding the regioselectivity of chemical reactions and in designing new transformations. For example, computational modeling can predict the most likely sites for C-H activation or the transition state energies for different catalytic cycles.

Molecular dynamics simulations can be used to model the behavior of materials incorporating this pyrazine derivative. These simulations can provide insights into the solid-state packing of molecules, the morphology of thin films, and the transport properties of charge carriers in organic electronic devices. This predictive capability can guide the rational design of new materials with optimized performance.

| Computational Method | Research Application | Predicted Properties |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state energies, activation barriers, reaction pathways. |

| DFT and Time-Dependent DFT | Electronic and Optical Properties | HOMO/LUMO levels, absorption and emission spectra. |

| Molecular Dynamics (MD) Simulations | Materials Science | Crystal packing, thin film morphology, charge transport properties. |

By systematically exploring these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in synthesis, materials science, and beyond.

Q & A

Q. What are the optimal synthetic routes for 2-(butan-2-yloxy)-3-chloropyrazine?

A multi-step approach is recommended:

- Step 1 : Start with a pyrazine derivative (e.g., 3-hydroxypyrazine-2-carboxamide). Replace the hydroxyl group with chlorine using phosphorus oxychloride (POCl₃), yielding 3-chloro-2-cyanopyrazine .

- Step 2 : React with sodium butan-2-olate to substitute the chlorine with a butan-2-yloxy group.

- Step 3 : Hydrolyze the cyano group under basic conditions (e.g., NaOH/H₂O₂) to form a carboxamide intermediate, followed by Hofmann rearrangement to introduce an amine group if required .

- Validation : Monitor reactions via TLC and characterize intermediates using NMR and IR spectroscopy.

Q. How can the structure of this compound be confirmed using spectroscopic methods?

- NMR : Use - and -NMR to identify key signals:

- The butan-2-yloxy group shows a triplet (~1.0 ppm, CH₃), a multiplet (~1.5 ppm, CH₂), and a septet (~3.8 ppm, OCH) .

- Aromatic protons on the pyrazine ring appear as doublets between 8.0–8.5 ppm .

Advanced Research Questions

Q. How can researchers evaluate the antimicrobial potential of this compound?

- Methodology :

- Conduct in vitro assays against Mycobacterium tuberculosis (H37Rv strain) using microdilution to determine Minimum Inhibitory Concentration (MIC). Compare results to pyrazinamide (MIC range: 6–42 µM) .

- Assess cytotoxicity in mammalian cell lines (e.g., HepG2) via MTT assays (IC₅₀ ≥ 250 µM indicates low toxicity) .

- Perform molecular docking against mycobacterial enoyl-ACP reductase (InhA) to identify binding interactions (e.g., hydrogen bonding with Tyr158) .

Q. How can contradictions in spectral data during characterization be resolved?

- Case Study : If unexpected IR/NMR peaks arise, consider:

- Isomeric impurities : Compare with reference spectra of positional isomers (e.g., 2,3- vs. 2,5-dichloropyrazine). Absence of a 7.69 µm⁻¹ IR band excludes 2,6-dichloropyrazine contamination .

- Computational validation : Use DFT calculations to simulate NMR/IR spectra and match experimental data .

Q. What strategies are effective for designing coordination complexes with this compound?

- Synthesis : React with Cu(I) salts (e.g., CuClO₄) under inert conditions. The pyrazine nitrogen atoms act as bridging ligands, forming sheet-like polymers.

- Characterization : Analyze via X-ray diffraction to confirm coordination geometry (e.g., trigonal planar Cu centers in {Cu₂(2-Clpz)₄.₅₂}∞) .

Q. What computational approaches are suitable for studying the electronic properties of this compound?

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict reactivity. Use PubChem-derived structural data (e.g., InChI=1S/C9H14N2O...) as input .

- Molecular Dynamics (MD) : Simulate solvation effects in biological membranes to assess bioavailability .

Q. How can structure-activity relationship (SAR) studies be conducted on analogs of this compound?

- Analog synthesis : Replace the butan-2-yloxy group with other alkoxy chains (e.g., methoxy, pentyloxy) using nucleophilic substitution .

- Biological testing : Compare MIC values against M. tuberculosis to identify substituents enhancing activity (e.g., 4-methylbenzylamino groups reduce MIC to 6 µM) .

Q. What precautions are necessary to handle this compound due to potential instability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.